molecular formula C13H26O6 B1331081 Heptyl-beta-D-glucopyranoside CAS No. 78617-12-6

Heptyl-beta-D-glucopyranoside

Cat. No. B1331081
CAS RN: 78617-12-6
M. Wt: 278.34 g/mol
InChI Key: NIDYWHLDTIVRJT-UJPOAAIJSA-N
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Description

Heptyl-beta-D-glucopyranoside is a compound that has been studied for its structural characteristics and elicitor activities. The research has compared synthetic heptyl-beta-D-glucopyranoside with a mycelial-wall-derived hexa(beta-D-glucopyranosyl)-D-glucitol, which is known for its elicitor activity. The comparison aimed to determine if the synthetic version could match the properties of the naturally derived compound. The studies found that the synthetic and mycelial-wall-derived compounds had indistinguishable properties, including elicitor activities, retention times on chromatography columns, glycosyl-linkage compositions, and NMR analyses .

Synthesis Analysis

The synthesis of heptyl-beta-D-glucopyranoside and related compounds has been explored to understand their elicitor activities. The synthetic approach has allowed researchers to replicate the structure and properties of naturally occurring glucopyranosides. This synthesis is crucial for further studies on the biological activities of these compounds and their potential applications .

Molecular Structure Analysis

The molecular structure of heptyl-beta-D-glucopyranoside has been analyzed through crystallography. The crystal structure of a related compound, heptyl 1-thio-alpha-D-glucopyranoside, has been determined to be monoclinic with specific space group parameters. The structure features a bilayer head-to-head molecular packing with interdigitizing alkyl chains and hydrogen-bonded carbohydrate moieties forming finite chains. This detailed structural information is essential for understanding the physical properties and reactivity of the compound .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving heptyl-beta-D-glucopyranoside, the structural analysis and synthesis studies suggest that the compound can participate in typical reactions expected for glucopyranosides. These may include glycosylation reactions, where the glucopyranoside acts as a glycosyl donor or acceptor, and various transformations of the heptyl chain .

Physical and Chemical Properties Analysis

The physical properties of heptyl-beta-D-glucopyranoside derivatives have been studied, particularly in the context of their phase behavior. For instance, heptyl 1-thio-alpha-D-glucopyranoside exhibits a smectic A liquid crystal phase and has a specific clearing point temperature. The compound's crystal structure transitions into this liquid crystal phase, which is characterized by a certain periodicity. These properties are significant for applications in materials science and the design of liquid crystal displays .

Scientific Research Applications

  • Biochemical Research Heptyl-beta-D-glucopyranoside is often used in biochemical research . It’s a non-ionic detergent used for solubilizing membrane proteins .

  • Lipid Vesicle Preparation Heptyl-beta-D-glucopyranoside is useful for lipid vesicle preparation .

  • Solubilization of Membrane-bound Proteins This compound is used for the solubilization of membrane-bound proteins .

  • RNA Extraction Heptyl-beta-D-glucopyranoside can be used in RNA extraction procedures .

  • Protein Quantification This compound is suitable for protein quantification .

  • Skin Care Formulations Heptyl glucoside works behind-the-scenes in skin care formulations as a solubilizing agent/hydrotrope surfactant .

Safety And Hazards

It is advised to avoid dust formation and breathing in mist, gas, or vapors when handling Heptyl-beta-D-glucopyranoside . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDYWHLDTIVRJT-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl-beta-D-glucopyranoside

CAS RN

78617-12-6
Record name Heptyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl glucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEPTYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Aneesh, AJ George, BJ Kariyil, D Krishna… - Journal of Tropical …, 2018 - jtropag.kau.in
… identified were tomatine, taurocholic acid sodium salt, chitin, octyl-beta-d-glucopyranoside, heptylbeta-d-glucopyranoside, 2-(methylthio)ethylamine, digitonin, ethylene glycol polymer…
Number of citations: 2 jtropag.kau.in
A Aneesh, AJ George, BJ Kariyil… - Journal of …, 2018 - phytojournal.com
… paniculata were l (-)-glyceraldehyde unnatural form, heptyl-beta-d-glucopyranoside, tomatine, b-cyclodextrin, octyl-beta-d-glucopyranoside, digitonin, chitin, dodecyl-bdglucopyranoside…
Number of citations: 7 www.phytojournal.com
RP Horgan, DI Broadhurst, WB Dunn, M Brown… - Placenta, 2010 - Elsevier
Being born small for gestational age (SGA) confers significantly increased risks of perinatal morbidity and mortality. Accumulating evidence suggests that an SGA fetus results from a …
Number of citations: 83 www.sciencedirect.com
AJ Bordner, B Zorman - arXiv preprint arXiv:1308.4433, 2013 - arxiv.org
Computational methods are needed to differentiate the small fraction of missense mutations that contribute to disease by disrupting protein function from neutral variants. We describe …
Number of citations: 4 arxiv.org
VA Dixit, PV Bharatam - researchgate.net
Activators of PPARγ, Troglitazone (TGZ), Rosiglitazone (RGZ) and Pioglitazone (PGZ) were introduced for treatment of Type 2 diabetes, but TGZ and RGZ have been withdrawn from the …
Number of citations: 0 www.researchgate.net
L Cao, Z Cao, H Liu, N Liang, Z Bing, C Tian, S Li - Current Oncology, 2022 - mdpi.com
Microsatellite instability (MSI), high tumor mutation burden (TMB-H) and programmed cell death 1 ligand 1 (PD-L1) expression are hot biomarkers related to the improvement of …
Number of citations: 6 www.mdpi.com
AA Cuesta - 2019 - escholarship.org
Covalent inhibitors have numerous applications as drugs, as tools for drug discovery, and as probes for chemical biology. This class of compounds depends on the availability of a …
Number of citations: 2 escholarship.org
K Priya, P John, PTA Usha, BJ Kariyil, R Uma… - Int J Curr Microbiol App Sci, 2018
Number of citations: 6

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